molecular formula C6H8N2O2 B15272593 3-Amino-6-methoxypyridin-2(1H)-one

3-Amino-6-methoxypyridin-2(1H)-one

Cat. No.: B15272593
M. Wt: 140.14 g/mol
InChI Key: SVBAXOMBCLPUQH-UHFFFAOYSA-N
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Description

3-Amino-6-methoxypyridin-2(1H)-one is an organic compound with the molecular formula C6H8N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-6-methoxypyridin-2(1H)-one can be synthesized through several methods. One common method involves the reaction of 6-chloropyridazin-3-amine with sodium methoxide. The reaction is typically carried out in methanol at elevated temperatures, often in a sealed tube to maintain the reaction conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of larger reactors and more controlled conditions. The reaction mixture is heated to a specific temperature, and the product is purified through recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-methoxypyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridines .

Scientific Research Applications

3-Amino-6-methoxypyridin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6-methoxypyridin-2(1H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-methoxypyridin-2(1H)-one is unique due to its specific functional groups and their positions on the pyridine ring.

Properties

IUPAC Name

3-amino-6-methoxy-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-5-3-2-4(7)6(9)8-5/h2-3H,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBAXOMBCLPUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C(=O)N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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